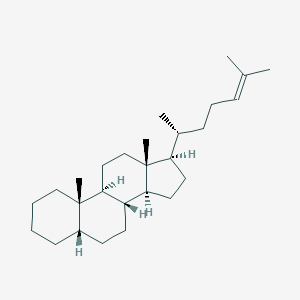
5beta-Cholest-24-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Cholest-24-ene is a steroid molecule that has been widely studied for its various biochemical and physiological effects. It is a naturally occurring compound found in many plants and animals, and its synthesis has been of interest to many researchers. In
Mécanisme D'action
The mechanism of action of 5beta-Cholest-24-ene is not fully understood. However, it has been suggested that it may act as a ligand for nuclear receptors, such as the liver X receptor (LXR) and the farnesoid X receptor (FXR). These receptors are involved in the regulation of cholesterol metabolism, bile acid synthesis, and glucose homeostasis. By binding to these receptors, this compound may modulate their activity and affect these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5beta-Cholest-24-ene in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are many future directions for the study of 5beta-Cholest-24-ene. One area of interest is its potential as a therapeutic agent for various diseases, including inflammation, cancer, and diabetes. Another area of interest is its role in cholesterol metabolism and bile acid synthesis. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Additionally, the development of new synthesis methods and the optimization of existing methods may lead to improved yields and lower costs.
Méthodes De Synthèse
The synthesis of 5beta-Cholest-24-ene can be achieved through several methods. One of the most common methods is the oxidation of cholesterol using various oxidizing agents such as chromium trioxide, potassium permanganate, or ozone. Another method involves the dehydrogenation of cholesterol using a palladium catalyst. The yield of this compound varies depending on the method used and the conditions of the reaction.
Applications De Recherche Scientifique
5beta-Cholest-24-ene has been extensively studied in scientific research. It has been used as a precursor for the synthesis of many other compounds, including bile acids, steroid hormones, and vitamin D. It has also been used as a starting material for the synthesis of various pharmaceuticals. In addition, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
Propriétés
Numéro CAS |
14949-23-6 |
|---|---|
Formule moléculaire |
C27H46 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h9,20-25H,6-8,10-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
PBTPKPBUTVVLKU-CJPSHIORSA-N |
SMILES isomérique |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
SMILES canonique |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Synonymes |
5β-Cholest-24-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



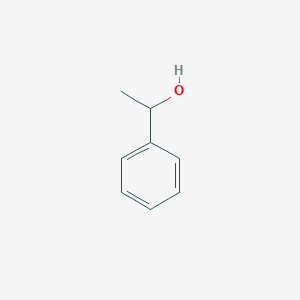
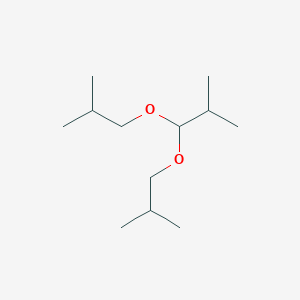

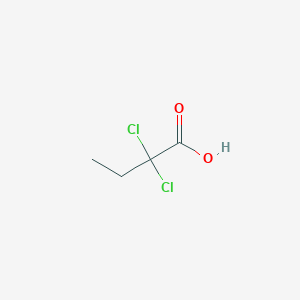
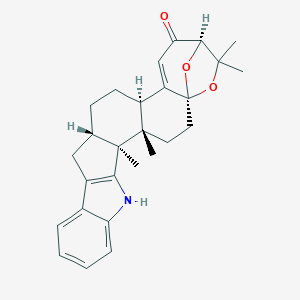
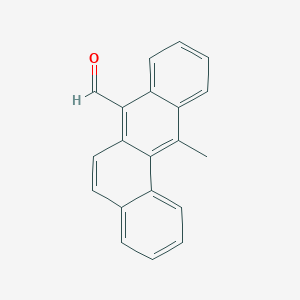
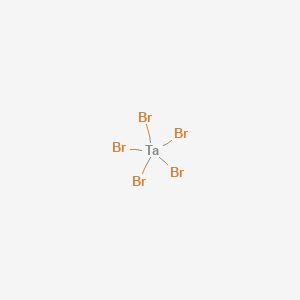
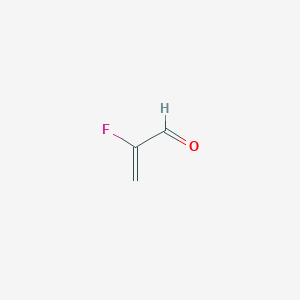
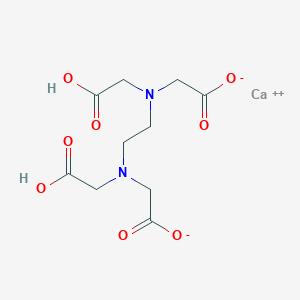
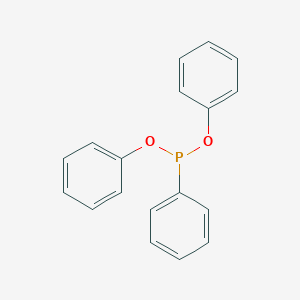
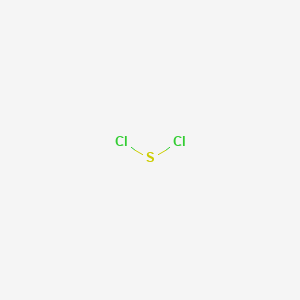
![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)